![molecular formula C14H8F4O3 B1341144 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid CAS No. 926234-72-2](/img/structure/B1341144.png)

2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

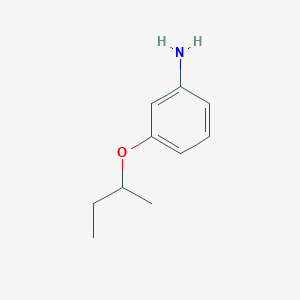

2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid is a substituted benzoic acid derivative . It has a molecular weight of 300.21 .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid is represented by the formula C14H8F4O3 . The InChI code for this compound is 1S/C14H8F4O3/c15-11-7-8 (5-6-10 (11)13 (19)20)9-3-1-2-4-12 (9)21-14 (16,17)18/h1-7H, (H,19,20) .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid are not fully detailed in the available resources. It is known that the compound has a molecular weight of 300.21 .Wissenschaftliche Forschungsanwendungen

Synthesis of Derivatives

“2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid” can be used in the synthesis of various organic derivatives, such as 1,3,4-oxadiazole derivatives, which may have potential applications in pharmaceuticals and agrochemicals due to their diverse biological activities .

Ligand Binding Studies

This compound may also be used in biochemical research to investigate ligand binding with proteins. For example, it could be used to study the interaction with chaperones like PapD and FimC, which are important in the folding and assembly of pili in bacteria .

Structure-Metabolism Relationships

Understanding the metabolism of benzoic acid derivatives is crucial for drug development. “2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid” could be used in studies to establish quantitative structure-metabolism relationships for substituted benzoic acids .

Computational Chemistry

In silico studies involving computational chemistry can utilize this compound to model interactions with biological targets or predict its physicochemical properties and metabolic pathways .

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to elucidate the structure of this compound and its derivatives or to study its interaction with other molecules .

Analytical Chemistry

The compound could serve as an internal standard or reference material during the analysis of fluorinated aromatic carboxylic acids by methods such as Gas Chromatography-Mass Spectrometry (GC/MS) .

Wirkmechanismus

Target of Action

Similar compounds have been involved in the synthesis of biologically active molecules, including lactate dehydrogenase inhibitors for use against cancer cell proliferation .

Mode of Action

It’s known that trifluoromethyl ethers, a group to which this compound belongs, can undergo nucleophilic attack on a positively charged halogen, which subsequently allows for nucleophilic substitution by a fluoride .

Biochemical Pathways

Similar compounds have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds .

Result of Action

Similar compounds have shown potential applications in the synthesis of biologically active molecules .

Eigenschaften

IUPAC Name |

2-fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O3/c15-11-7-8(5-6-10(11)13(19)20)9-3-1-2-4-12(9)21-14(16,17)18/h1-7H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQIQTSFCNUHCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)F)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588060 |

Source

|

| Record name | 3-Fluoro-2'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid | |

CAS RN |

926234-72-2 |

Source

|

| Record name | 3-Fluoro-2'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1341087.png)

![3-Thiophen-2-YL-6-(3,4,5-trimethoxy-phenyl)-pyrazolo[1,5-A]pyrimidine](/img/structure/B1341095.png)

![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1341096.png)

![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-2-carboxylic acid](/img/structure/B1341098.png)

![2-(Furan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B1341106.png)

![3-Bromo-2-tert-butylimidazo[1,2-a]pyridine](/img/structure/B1341107.png)